molecular formula C8H16 B1581434 trans-1,2-Dimethylcyclohexane CAS No. 6876-23-9

trans-1,2-Dimethylcyclohexane

Cat. No.: B1581434
CAS No.: 6876-23-9
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-YUMQZZPRSA-N
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Description

trans-1,2-Dimethylcyclohexane: is an organic compound belonging to the class of cycloalkanes. It is a stereoisomer of 1,2-dimethylcyclohexane, where the two methyl groups are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique conformational properties and its applications in various fields of chemistry.

Scientific Research Applications

trans-1,2-Dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study conformational analysis and stereochemistry of cycloalkanes.

    Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the synthesis of other complex organic compounds.

Safety and Hazards

Trans-1,2-Dimethylcyclohexane is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, use it only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclohexane can be synthesized through several methods, including:

    Hydrogenation of 1,2-Dimethylcyclohexene: This method involves the catalytic hydrogenation of 1,2-dimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions.

    Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) followed by acid work-up to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.

    Reduction: Although already a reduced form, further reduction can be carried out under specific conditions to study its behavior.

    Substitution: Halogenation reactions can occur, where one or both methyl groups are substituted with halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Formation of ketones (e.g., 1,2-dimethylcyclohexanone) or carboxylic acids (e.g., 1,2-dimethylcyclohexane-1,2-dicarboxylic acid).

    Substitution: Formation of halogenated derivatives (e.g., 1-chloro-2-methylcyclohexane).

Comparison with Similar Compounds

    cis-1,2-Dimethylcyclohexane: The cis isomer where both methyl groups are on the same side of the ring.

    1,1-Dimethylcyclohexane: Both methyl groups are attached to the same carbon atom.

    1,3-Dimethylcyclohexane: Methyl groups are positioned on the 1st and 3rd carbon atoms of the cyclohexane ring.

Uniqueness of trans-1,2-Dimethylcyclohexane: this compound is unique due to its trans configuration, which results in different steric and electronic properties compared to its cis isomer. This configuration leads to distinct conformational preferences and reactivity patterns, making it a valuable compound for studying stereochemistry and conformational analysis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-1,2-Dimethylcyclohexane can be achieved through a catalytic hydrogenation reaction of the corresponding alkene, trans-1,2-Dimethylcyclohexene.", "Starting Materials": [ "trans-1,2-Dimethylcyclohexene", "Hydrogen gas", "Catalyst (e.g. platinum, palladium, or nickel)" ], "Reaction": [ "The reaction is carried out in a hydrogenation reactor under high pressure and temperature.", "The trans-1,2-Dimethylcyclohexene is dissolved in a suitable solvent (e.g. ethanol or methanol) and added to the reactor.", "Hydrogen gas is then introduced into the reactor under high pressure (e.g. 50-100 atm) and the temperature is raised to around 100-150°C.", "The catalyst is added to the reactor and the reaction is allowed to proceed for several hours until complete conversion of the alkene to the desired product is achieved.", "The product is then isolated and purified by standard techniques such as distillation or chromatography." ] }

CAS No.

6876-23-9

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(1S,2S)-1,2-dimethylcyclohexane

InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

KVZJLSYJROEPSQ-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@H]1C

SMILES

CC1CCCCC1C

Canonical SMILES

CC1CCCCC1C

boiling_point

125.76666666666699 °C

melting_point

-69.95 °C

203319-65-7
6876-23-9

Pictograms

Flammable; Irritant; Health Hazard

vapor_pressure

15.96 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,2-Dimethylcyclohexane
Reactant of Route 2
trans-1,2-Dimethylcyclohexane
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trans-1,2-Dimethylcyclohexane
Reactant of Route 4
trans-1,2-Dimethylcyclohexane
Reactant of Route 5
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trans-1,2-Dimethylcyclohexane
Reactant of Route 6
trans-1,2-Dimethylcyclohexane
Customer
Q & A

A: The molecular formula of trans-1,2-Dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol. []

A: 13C NMR spectroscopy has proven useful in distinguishing this compound from its cis isomer and other related compounds. [, ]

A: this compound exists as a liquid at room temperature. []

A: Yes, sphalerite (ZnS) has been shown to catalyze the isomerization of this compound to its cis isomer under hydrothermal conditions. [] This reaction is highly specific, with sphalerite acting as a heterogeneous catalyst for the activation of a single carbon-hydrogen bond. []

A: Yes, atomistic simulations have been conducted to investigate this possibility. [] While the simulations showed strong adsorption of this compound enantiomers within the nanotubes, the energy differences between adsorbed enantiomers were negligible, suggesting limited enantiospecificity. []

A: Atomistic and lattice models have been employed to study this phenomenon. [] Results indicate that thermal roughening reduces the differences in enantiospecificity between various chiral Pt surfaces vicinal to (111). [] This suggests that if a chiral adsorbate like this compound is not enantiodiscriminated on one wide-terrace surface near (111), it is unlikely to be enantiodiscriminated on other similar surfaces. []

A: Similar to other alkylcyclohexanes, the solubility of this compound in water increases with increasing temperature. [, ] For instance, raising the temperature from 30 °C to 180 °C increases the solubility by approximately 40 times. []

A: Studies have shown that the solubility of water in alkylcyclohexanes increases with the number of carbon atoms in the molecule. []

A: A solid-phase extraction method has been developed specifically for this purpose. []

A: Single-pulse shock tube experiments have identified this compound, 1-octene, and (cis + trans)-2-octene as the primary products of this compound pyrolysis at temperatures between 1100 and 1200 K and a pressure of approximately 2.5 atm. [] The presence of the octene isomers suggests internal disproportionation reactions occur during pyrolysis. []

A: Mass spectrometric and radiolytic studies have investigated this rearrangement, demonstrating that mixtures of 2,2-dimethylcyclohexanone and 1-acetyl-1-methylcyclopentane are formed when product isomerization is inhibited. [] The relative rates of ring contraction and methyl/hydroxyl group migration are influenced by the stereochemistry of the starting diol (cis or trans). [, ]

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